2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline
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Overview
Description
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . The unique structure of this compound makes it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indoloquinoxaline derivatives typically involves the condensation of isatin with o-phenylenediamine in the presence of a catalyst. For 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline, the process may include the use of specific methylating agents to introduce the methyl groups at the 2, 3, and 9 positions . Common catalysts used in these reactions include Brønsted acids such as acetic acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for indoloquinoxaline derivatives often rely on scalable synthetic routes that can be performed under mild conditions. Microwave irradiation and the use of nanoparticles as catalysts have been explored to enhance the efficiency and yield of these reactions .
Chemical Reactions Analysis
Types of Reactions: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole or quinoxaline rings, often using halogenating agents or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, particularly in targeting multidrug-resistant cancer cells.
Industry: Utilized in the development of optoelectronic devices and as a component in redox flow batteries.
Mechanism of Action
The primary mechanism of action for 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline involves DNA intercalation. This process disrupts the normal function of DNA by inserting between the base pairs, thereby inhibiting replication and transcription . The compound’s ability to stabilize the DNA duplex and interact with specific molecular targets makes it a potent agent in various biological applications .
Comparison with Similar Compounds
6H-Indolo(2,3-b)quinoxaline: Shares a similar core structure but lacks the methyl groups at the 2, 3, and 9 positions.
9-Fluoro-6H-indolo(2,3-b)quinoxaline: Contains a fluorine atom at the 9 position instead of a methyl group.
Uniqueness: 2,3,9-Trimethyl-6H-indolo(2,3-b)quinoxaline is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. These methyl groups can enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
70038-77-6 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2,3,9-trimethyl-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C17H15N3/c1-9-4-5-13-12(6-9)16-17(19-13)20-15-8-11(3)10(2)7-14(15)18-16/h4-8H,1-3H3,(H,19,20) |
InChI Key |
GWXPMSIDYFWQCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=NC4=C(C=C(C(=C4)C)C)N=C23 |
Origin of Product |
United States |
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